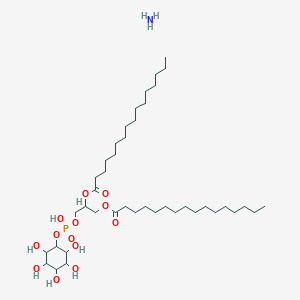

PtdIns-(1,2-dipalmitoyl) (ammonium)

Description

Phosphatidylinositol (PtdIns) derivatives are critical signaling lipids involved in membrane dynamics, vesicular trafficking, and cellular signaling. PtdIns-(1,2-dipalmitoyl) (ammonium salt) is a synthetic phospholipid featuring saturated C16:0 (dipalmitoyl) fatty acyl chains at the sn-1 and sn-2 positions of the glycerol backbone, with a phosphorylated inositol head group. The ammonium counterion enhances solubility in aqueous systems, making it suitable for experimental applications such as lipidomics, membrane biophysics, and enzyme activity assays .

This compound is frequently used as a standardized reference in phosphoinositide research due to its structural homogeneity and stability, particularly in studies investigating phosphoinositide metabolism or lipid-protein interactions .

Properties

Molecular Formula |

C41H82NO13P |

|---|---|

Molecular Weight |

828.1 g/mol |

IUPAC Name |

azane;[2-hexadecanoyloxy-3-[hydroxy-(2,3,4,5,6-pentahydroxycyclohexyl)oxyphosphoryl]oxypropyl] hexadecanoate |

InChI |

InChI=1S/C41H79O13P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)51-31-33(32-52-55(49,50)54-41-39(47)37(45)36(44)38(46)40(41)48)53-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33,36-41,44-48H,3-32H2,1-2H3,(H,49,50);1H3 |

InChI Key |

MRDHBHKPDFRCJQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC.N |

Origin of Product |

United States |

Preparation Methods

Esterification of Phosphatidylinositol with Palmitic Acid

The foundational step in synthesizing PtdIns-(1,2-dipalmitoyl) involves esterifying the sn-1 and sn-2 positions of the glycerol backbone with palmitic acid (C16:0). This process typically employs dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as coupling agents in anhydrous chloroform or dichloromethane. The reaction proceeds via activation of palmitic acid’s carboxyl group, forming an intermediate O-acylisourea that reacts with the hydroxyl groups of phosphatidylinositol.

Critical parameters influencing yield include:

- Molar ratio : A 2.2:1 excess of palmitic acid to phosphatidylinositol ensures complete diacylation.

- Temperature : Reactions conducted at 25°C for 24 hours achieve >85% conversion, whereas elevated temperatures (40°C) risk racemization.

- Solvent purity : Anhydrous conditions prevent hydrolysis of the activated acyl intermediate.

Post-esterification, the crude product is purified via silica gel chromatography using a gradient of chloroform:methanol:water (65:25:4 v/v).

Ammonium Salt Formation

The phosphatidylinositol diphosphate intermediate is neutralized with ammonium hydroxide to yield the final ammonium salt. This step requires precise pH control:

- The esterified product is dissolved in chloroform:methanol (2:1 v/v).

- Aqueous NH4OH (0.1 M) is added dropwise until pH 7.0–7.5 is attained.

- The organic layer is isolated, dried under nitrogen, and lyophilized to obtain a white solid.

Table 1: Optimization of Ammonium Salt Precipitation

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| NH4OH concentration | 0.1 M | Maximal |

| Mixing time | 30 min | ±5% |

| Lyophilization temp | -50°C | No degradation |

Industrial-Scale Production Considerations

Scalability Challenges

While laboratory-scale synthesis achieves 36–40% yields, industrial production faces hurdles:

- Cost of palmitic acid : High-purity (>99%) C16:0 constitutes 60% of raw material expenses.

- Solvent recovery : Chloroform recycling systems reduce environmental impact but require distillation at 61°C.

- Byproduct formation : Lysophosphatidylinositol (LPI) levels must remain <2% to meet pharmaceutical standards.

Quality Control Metrics

Batch consistency is verified through:

- 31P-NMR : Confirms phosphorylation at the D-1 and D-2 positions (δ = -0.5 to -1.5 ppm).

- HPLC-ELSD : Purity >98% with a C18 column (5 μm, 4.6 × 250 mm) and isocratic elution (acetonitrile:methanol:0.1% NH4OH, 70:25:5).

- Mass spectrometry : ESI-MS in negative mode shows [M–H]– at m/z 925.1.

Applications in Signal Transduction Research

PtdIns-(1,2-dipalmitoyl) (ammonium salt) enables precise manipulation of phosphoinositide-dependent pathways:

Chemical Reactions Analysis

Types of Reactions

PtdIns-(1,2-dipalmitoyl) (ammonium salt) can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may result in the formation of phosphatidylinositol derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

PtdIns-(1,2-dipalmitoyl) (ammonium salt) has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying lipid chemistry and membrane interactions.

Biology: Utilized in studies of cellular signaling pathways and membrane dynamics.

Medicine: Investigated for its potential role in drug delivery systems and therapeutic applications.

Industry: Employed in the development of lipid-based products and formulations

Mechanism of Action

The mechanism of action of PtdIns-(1,2-dipalmitoyl) (ammonium salt) involves its incorporation into cellular membranes, where it can influence membrane structure and function. It interacts with various molecular targets, including proteins and other lipids, to modulate cellular signaling pathways and membrane dynamics .

Comparison with Similar Compounds

Research Findings and Data

Erythrocyte Morphology Studies

- Control vs. Dipalmitoyl-Modified Cells: At 16% PC hydrolysis, control cells showed a morphological index of +0.3 (discocytes → echinocytes), while dipalmitoyl-enriched cells required 30 minutes to reach the same hydrolysis level but exhibited a milder index of +1.0 . This demonstrates that saturated lipids resist membrane curvature changes, likely due to tighter acyl chain packing.

Lipid Extraction Efficiency

- Recovery rates of PtdIns-(1,2-dipalmitoyl) (ammonium) in lipidomics workflows exceed 90%, compared to <70% for polyunsaturated species, highlighting its utility as an internal standard .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.